N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide is a chemical compound with the molecular formula C15H15FN2O2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, a fluorine atom, and a propoxybenzamide moiety.
Preparation Methods
The synthesis of N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide typically involves several steps. One common method includes the reaction of 5-amino-2-fluoroaniline with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is employed in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
N-(5-Amino-2-fluorophenyl)-2-propoxybenzamide can be compared with similar compounds such as:
N-(5-Amino-2-fluorophenyl)benzamide: This compound lacks the propoxy group, which may affect its binding affinity and specificity.
N-(5-Amino-2-fluorophenyl)-2-phenoxypropanamide: The phenoxy group in this compound provides different electronic and steric properties, influencing its reactivity and interactions.
N-(5-Amino-2-fluorophenyl)-2-(hexyloxy)benzamide: The hexyloxy group introduces additional hydrophobic interactions, potentially altering its solubility and bioavailability.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-14-10-11(18)7-8-13(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWXIICDMUDDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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